(5-Bromofuran-2-yl)methanamine

説明

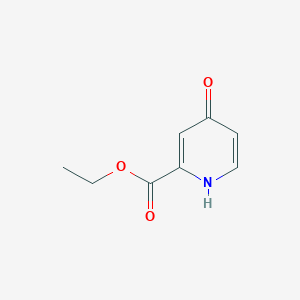

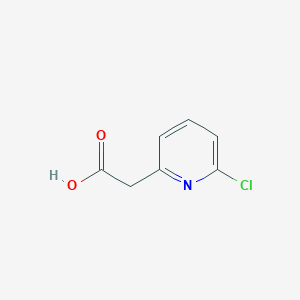

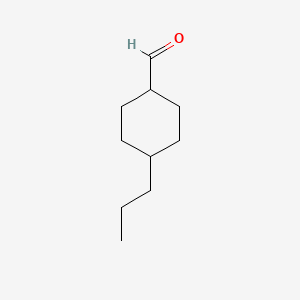

“(5-Bromofuran-2-yl)methanamine” is a chemical compound with the formula C5H6BrNO and a molecular weight of 176.01 g/mol .

Synthesis Analysis

A paper describes a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent . This protocol is rapid and provides diverse products under milder reaction conditions in excellent yields . Heteroaryl amines like furan-2-ylmethanamine, (5-bromofuran-2-yl)methanamine, and pyridin-3-yl-methanamine were well participated in this reaction .Molecular Structure Analysis

The InChI code for “(5-Bromofuran-2-yl)methanamine” is 1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 .Chemical Reactions Analysis

The oxidation of amines is used as a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides . Several protocols have reported the synthesis of carbonyl compounds from amines using metal reagents/catalysts .Physical And Chemical Properties Analysis

“(5-Bromofuran-2-yl)methanamine” has a storage temperature of 4°C . It is a liquid in its physical form .科学的研究の応用

Organic Synthesis

(5-Bromofuran-2-yl)methanamine: is a valuable building block in organic synthesis. It can be used to construct complex molecules due to its reactive amine group and the bromine atom which is a good leaving group. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Drug Development

In drug development, (5-Bromofuran-2-yl)methanamine serves as a precursor for the synthesis of potential therapeutic agents. Its structure is a key intermediate in the construction of molecules with biological activity, such as inhibitors of enzymes or receptors.

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. The furan ring can contribute to the pi-conjugation system, which is essential for the transport of electrons or holes in semiconducting materials.

Catalysis

(5-Bromofuran-2-yl)methanamine: can be used in catalysis, especially in transition-metal-catalyzed cross-coupling reactions. The bromine atom can be replaced by other groups, allowing for the creation of a wide variety of functionalized furan derivatives .

Analytical Chemistry

In analytical chemistry, derivatives of (5-Bromofuran-2-yl)methanamine can be employed as standards or reagents in chromatographic methods and spectroscopic analysis, aiding in the identification and quantification of complex mixtures .

Chemical Education

Due to its reactivity and the presence of both an amine and a bromine, this compound is ideal for instructional laboratory experiments in chemical education. It can demonstrate various organic reactions and synthesis techniques .

Environmental Studies

(5-Bromofuran-2-yl)methanamine: can be used in environmental studies to understand the behavior of brominated organic compounds in natural settings. It can serve as a model compound to study degradation pathways and the environmental fate of similar structures .

Mechanistic Studies

The compound is also used in mechanistic studies in chemistry. For example, it has been involved in metal-free hypervalent iodine/TEMPO mediated oxidation of amines, providing insight into reaction pathways and the development of new methodologies .

Safety and Hazards

The safety information for “(5-Bromofuran-2-yl)methanamine” includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body .

Mode of Action

It is known that similar compounds can undergo oxidation reactions . In these reactions, the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

It is known that similar compounds can undergo oxidation reactions, leading to the formation of various synthetic intermediates such as imines, nitriles, oximes, and amides . These intermediates can then participate in various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 17601 , which may influence its bioavailability.

Result of Action

It is known that similar compounds can undergo oxidation reactions, leading to the formation of various synthetic intermediates . These intermediates can then interact with various targets in the body, leading to changes in their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Bromofuran-2-yl)methanamine. For instance, the compound is stored at a temperature of 4 degrees Celsius , suggesting that it may be sensitive to temperature changes. Other environmental factors, such as pH and the presence of other compounds, may also influence its action.

特性

IUPAC Name |

(5-bromofuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZCAYXIVIOWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587945 | |

| Record name | 1-(5-Bromofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

263169-37-5 | |

| Record name | 1-(5-Bromofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)

![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)

![6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one](/img/structure/B1285437.png)